carbonic acid;oxan-3-ylmethanamine
Description
Conceptual Framework of Amine-Functionalized Tetrahydropyran (B127337) Scaffolds
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its prevalence in numerous natural products and bioactive molecules underscores its utility in the design of therapeutic agents. nih.govresearchgate.net The non-planar, sp³-rich nature of the THP ring provides access to three-dimensional chemical space, a desirable characteristic for enhancing target specificity and improving physicochemical properties such as solubility. tandfonline.com
Amine-functionalized tetrahydropyrans, such as oxan-3-ylmethanamine, are of particular interest. The primary amine group serves as a versatile synthetic handle for further molecular elaboration and as a key pharmacophoric element capable of engaging in hydrogen bonding interactions with biological targets. sygnaturediscovery.com The position of the aminomethyl group on the THP ring influences the molecule's conformational preferences and its vectoral presentation of the amine functionality.
The synthesis of substituted aminotetrahydropyrans can be achieved through various synthetic strategies, including multi-step sequences involving C-H functionalization. nih.gov For instance, a palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of an aminotetrahydropyran precursor can be followed by α-alkylation or arylation of the primary amine to generate highly substituted derivatives. nih.gov Such methods allow for the creation of diverse libraries of these scaffolds for screening in drug discovery programs. sygnaturediscovery.comnih.gov
Theoretical Basis of Carbonic Acid Derivatives in Organic Synthesis
Carbonic acid (H₂CO₃) is a weak, unstable acid formed from the hydration of carbon dioxide. vedantu.comwikipedia.org While carbonic acid itself readily decomposes, its derivatives are of immense importance in organic synthesis. youtube.com These derivatives are characterized by a central carbonyl group bonded to two heteroatoms, such as oxygen, nitrogen, or halogens. mcat-review.org The reactivity of carbonic acid derivatives is dictated by the nature of the leaving groups attached to the carbonyl carbon. mcat-review.orgyoutube.com
The general order of reactivity for common carbonic acid derivatives is: acid chlorides > anhydrides > esters > amides. mcat-review.org This trend is governed by the stability of the leaving group, with better leaving groups leading to higher reactivity. mcat-review.org
The formation of a carbonic acid conjugate with an amine, such as oxan-3-ylmethanamine, would theoretically proceed through the reaction of the amine with a suitable carbonic acid derivative. For instance, reacting an amine with phosgene (B1210022) (a carbonic acid dichloride) or a chloroformate would lead to the formation of a carbamate (B1207046) (a urethane), which is an ester-amide of carbonic acid. youtube.com Alternatively, reaction with an isocyanate can also yield carbamate derivatives. youtube.com These reactions are fundamental in the synthesis of polymers (like polyurethanes) and in the creation of protecting groups for amines in multi-step organic synthesis.
The resulting carbamate linkage is generally more stable than an ester linkage due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double bond character to the C-N bond. mcat-review.org This stability is a key feature in the design of bioactive molecules and prodrugs.
Interdisciplinary Significance of Carbonic Acid;Oxan-3-ylmethanamine-Type Structures within Chemical Sciences
The hypothetical conjugate of carbonic acid and oxan-3-ylmethanamine brings together two structurally and functionally significant motifs, suggesting a broad potential for interdisciplinary applications.
In medicinal chemistry , the combination of the sp³-rich tetrahydropyran scaffold with a carbamate linker is a common strategy in drug design. tandfonline.com The THP moiety can provide a favorable vector for positioning the rest of the molecule within a biological target's binding site, while the carbamate can act as a hydrogen bond donor and acceptor, contributing to binding affinity. nih.gov Furthermore, the carbamate linkage can be designed to be stable under physiological conditions or to be cleavable by specific enzymes, allowing for its use in prodrug strategies.
In materials science , the principles of carbamate formation are central to the synthesis of polyurethanes. While a simple conjugate like this compound would not be a polymer, the underlying chemistry is the same. The bifunctional nature of such a molecule (e.g., if the other end of the carbonic acid were functionalized) could allow it to act as a monomer or a cross-linking agent in the development of novel polymeric materials with tailored properties.
In synthetic organic chemistry , the amine group of oxan-3-ylmethanamine can be temporarily protected as a carbamate. This strategy allows for chemical transformations to be carried out on other parts of the molecule without interference from the reactive amine. The carbamate can then be removed under specific conditions to liberate the amine for subsequent reactions.
Structure
2D Structure
Properties
IUPAC Name |
carbonic acid;oxan-3-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.CH2O3/c7-4-6-2-1-3-8-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEKCHYOPOPXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CN.C(=O)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Carbonic Acid;oxan 3 Ylmethanamine Analogues
Regioselective Amine Carbonylation Strategies
The selective carbonylation of the primary amine in oxan-3-ylmethanamine is a key step in the synthesis of its carbonic acid derivatives. This transformation requires precise control to avoid side reactions and ensure high yields of the desired products.
Catalytic Reductive N-Alkylation Utilizing Carbon Dioxide and Carbonic Acid Derivatives as C1 Sources
A greener and more sustainable approach to forming C-N bonds involves the use of carbon dioxide (CO2) or its derivatives as a C1 source. csic.esnih.gov Catalytic reductive N-alkylation has emerged as a powerful tool for the synthesis of amines. csic.esnih.govresearchgate.net This one-pot reaction typically involves the amine, a carbonyl source (like CO2 or a carbonic acid derivative), and a reducing agent, often in the presence of a catalyst. csic.esnih.gov The use of CO2 is particularly advantageous due to its abundance, low cost, and non-toxic nature. csic.es
Recent advancements have focused on developing efficient catalytic systems for this transformation. These methods often employ hydrosilanes or boranes as mild reducing agents. csic.es For instance, metal-free conditions using silanes have been reported for the reductive N-alkylation of certain amine derivatives with CO2. csic.es Ruthenium-catalyzed procedures have also been developed for the reductive self-N-alkylation of amides. csic.es The choice of catalyst and reducing agent can significantly influence the reaction's efficiency and selectivity.
Direct Carbamate (B1207046) and Urea (B33335) Formation via Activated Carbonic Acid Species
The direct synthesis of carbamates and ureas from amines and activated carbonic acid species offers a versatile route to carbonic acid;oxan-3-ylmethanamine analogues. Carbamates can be synthesized through the reaction of amines with organic carbonates, a process that can be catalyzed by Lewis acids or superbases. researchgate.net The aminolysis of organic carbonates is considered a phosgene-free and thus safer alternative for carbamate production. researchgate.net
Urea synthesis can be achieved through the direct carbonylation of amines with CO2. mdpi.com This reaction is often carried out under pressure and at elevated temperatures. The industrial synthesis of urea involves the reaction of ammonia (B1221849) and CO2 to form ammonium (B1175870) carbamate, which then dehydrates to urea. wikipedia.orgresearchgate.net For more complex amines like oxan-3-ylmethanamine, heterogeneous catalysts such as yttria-stabilized zirconia have been shown to be effective for the one-pot synthesis of N,N'-dialkylureas from aliphatic primary amines and CO2. mdpi.com The presence of oxygen vacancies in the catalyst is believed to be crucial for activating CO2. mdpi.com
Recent research has also explored metal-free approaches for carbamate synthesis using CO2. uantwerpen.be For example, the combination of an amine and CO2 in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can form a carbamic acid intermediate, which can then be converted to a carbamate. uantwerpen.beorganic-chemistry.org
Enantioselective Synthesis of Chiral Oxan-3-ylmethanamine-Based Carbonic Acid Derivatives
The synthesis of chiral derivatives is of paramount importance, particularly for pharmaceutical applications. When the oxane ring or a substituent on the amine confers chirality, enantioselective synthetic methods are required to produce a single enantiomer. Asymmetric catalysis is a powerful tool for achieving this goal.
While specific examples for the enantioselective carbonylation of chiral oxan-3-ylmethanamine are not prevalent in the provided search results, general principles of enantioselective synthesis can be applied. For instance, chiral catalysts, often based on transition metals complexed with chiral ligands, can be employed to control the stereochemical outcome of the carbonylation or C-N bond-forming reactions. organic-chemistry.org The development of chiral Brønsted acids and organocatalysts has also opened new avenues for the enantioselective functionalization of amines and related compounds. rsc.org
The synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition highlights the potential of using chiral ligands like MonoPhos to achieve high enantioselectivity. organic-chemistry.org Similar strategies could be adapted for the synthesis of chiral carbonic acid derivatives of oxan-3-ylmethanamine.
Transition Metal-Catalyzed Coupling Reactions for Carbon-Nitrogen Bond Formation
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient and selective methods for amine functionalization. rsc.orgnih.govresearchgate.netacs.org
Homogeneous Catalysis in Amine Functionalization
Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild reaction conditions. acs.orgpku.edu.cnnih.govnih.gov Ruthenium carbonyl complexes, for example, have been shown to catalyze the carbonylation of cyclic secondary amines to their corresponding N-formyl derivatives. acs.org Palladium complexes are also widely used for various C-N bond-forming reactions, including the amination of aryl halides (Buchwald-Hartwig amination). nih.gov
Recent research has focused on developing more sustainable and atom-economical approaches. acs.org This includes the direct C-H amination, which avoids the need for pre-functionalized substrates. nih.govacs.org Rhodium and iridium complexes have shown promise in catalyzing the direct C-H amination of various substrates with organic azides as the nitrogen source. acs.org
| Catalyst System | Substrate Scope | Key Features |
| Ruthenium Carbonyls | Cyclic secondary amines | Mild conditions, exclusive N-formyl products |
| Palladium/Chiral Ligands | Aryl halides, amines | High enantioselectivity in asymmetric synthesis |
| Rhodium/Iridium Complexes | C-H bonds, organic azides | Direct C-H amination, atom-economical |
Heterogeneous Catalytic Systems for Carbonylation Processes
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and reusability. mdpi.comresearchgate.netmdpi.comacs.org This is particularly important for industrial applications where cost-effectiveness and sustainability are major concerns.
Yttria-stabilized zirconia (YSZ) has been successfully employed as a heterogeneous catalyst for the synthesis of N,N'-dialkylureas from amines and CO2. mdpi.com The catalyst's activity is attributed to the presence of oxygen vacancies. mdpi.com Palladium supported on carbon (Pd/C) is another versatile heterogeneous catalyst that can be used for carbonylation reactions, often in conjunction with microwave heating to accelerate the reaction. acs.org Gold nanoparticles supported on materials like hydrotalcite have also demonstrated high efficiency in the double carbonylation of amines to oxamides. researchgate.net
The development of carbon-based nanomaterials as catalyst supports is a growing area of research. mdpi.com Materials like graphene and carbon nanotubes can be functionalized with catalytically active species to create robust and recyclable heterogeneous catalysts. mdpi.com
| Catalyst System | Reaction Type | Advantages |
| Yttria-Stabilized Zirconia | Urea synthesis from amines and CO2 | Heterogeneous, reusable, active for CO2 activation |
| Palladium on Carbon (Pd/C) | Carbonylation of aryl iodides | Heterogeneous, recyclable, compatible with microwave heating |
| Gold Nanoparticles on Hydrotalcite | Double carbonylation of amines | High efficiency, mild conditions |
Biocatalytic Approaches to this compound System Synthesis
Biocatalysis has emerged as a powerful tool in modern organic synthesis, providing access to chiral molecules with high purity. Enzymes, as natural catalysts, operate with remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex pharmaceutical intermediates.
The enantiomeric purity of chiral amines is a critical factor in the development of many pharmaceuticals. Hydrolase-catalyzed kinetic resolution is a well-established and effective method for the separation of racemic mixtures of amines and their derivatives. rsc.org This technique relies on the ability of enzymes, such as lipases and proteases, to selectively acylate or hydrolyze one enantiomer of a racemic substrate, leaving the other enantiomer unreacted. researchgate.netunipd.it
The application of hydrolases, particularly lipases like Candida antarctica Lipase B (CALB), has been extensively documented for the resolution of a wide array of chiral amines. unipd.it While a specific resolution for oxan-3-ylmethanamine has not been detailed in the literature, the resolution of structurally similar cyclic β-amino esters and other heterocyclic amines provides a strong precedent for its feasibility. mdpi.comu-szeged.huresearchgate.net For instance, the kinetic resolution of racemic β-amino esters has been successfully achieved using lipases, yielding enantiomerically pure amino esters and the corresponding amino acids with excellent enantiomeric excess (ee). mdpi.com
Table 1: Hydrolase-Mediated Kinetic Resolution of Amine Analogues
| Enzyme | Substrate Analogue | Acyl Donor/Solvent | Product(s) & Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Lipase PSIM (from Burkholderia cepacia) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | iPr₂O, Et₃N, H₂O | (R)-amino esters and (S)-amino acids with ≥99% ee | mdpi.com |
| Lipase from Candida antarctica (CAL-B) | Racemic β-amino esters | Benzylamine (B48309)/various solvents | Optically active β-amino esters with up to 99% ee | unipd.it |
| Lipase PS (Pseudomonas cepacia) | Ethyl esters of alicyclic β-aminocarboxylic acids | 2,2,2-trifluoroethyl esters/organic solvents | R-acylated amine and unreacted S-amine | researchgate.net |
The choice of enzyme, acyl donor, and solvent system is crucial for achieving high enantioselectivity and conversion. researchgate.net The development of computational tools to predict favorable enzyme scaffolds for the resolution of specific racemic substrates is an emerging area that promises to accelerate the application of this technology. rsc.org
The formation of a carbonic acid conjugate with oxan-3-ylmethanamine results in a carbamate linkage. Enzymatic methods for carbamate synthesis are gaining traction as environmentally benign alternatives to traditional chemical methods that often employ hazardous reagents like phosgene (B1210022). acs.org Promiscuous esterases and acyltransferases have been shown to catalyze the synthesis of carbamates from various amines and carbonate donors in aqueous media. researchgate.net
For example, the esterase from Pyrobaculum calidifontis (PestE) has demonstrated the ability to convert a broad range of aliphatic, aromatic, and arylaliphatic amines into their corresponding carbamates with high yields. researchgate.net This enzymatic approach is highly attractive for the synthesis of carbonic acid conjugates of oxan-3-ylmethanamine analogues. The reaction typically involves the aminolysis of a dialkyl or diaryl carbonate with the amine.
Table 2: Enzymatic Synthesis of Carbamate Analogues
| Enzyme | Amine Substrate | Carbonate Donor | Product | Reference |
|---|---|---|---|---|
| Esterase from Pyrobaculum calidifontis (PestE) | Aniline and benzylamine derivatives | Dimethyl-, dibenzyl-, or diallyl carbonate | Corresponding benzyloxycarbonyl (Cbz)- or allyloxycarbonyl (Alloc)-protected products | researchgate.net |
| Lipase B from Candida antarctica | Primary amines | Dialkyl carbonates | N-alkyl carbamates | acs.org |
| Hydrolases | N-protected amines | - | Deprotection of carbamate protecting groups | google.com |
These enzymatic strategies offer a direct and often highly selective route to carbamates under mild conditions, which would be advantageous for the synthesis of the target compound and its analogues.
Flow Chemistry and Continuous Synthesis Protocols for Scalable Production
Flow chemistry has revolutionized the synthesis of fine chemicals and active pharmaceutical ingredients by offering enhanced safety, reproducibility, and scalability compared to traditional batch processes. mdpi.comnih.gov The use of continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.gov
The synthesis of heterocyclic compounds, including substituted oxanes, is an area where flow chemistry has demonstrated significant potential. rsc.org While a specific flow synthesis protocol for this compound has not been reported, related methodologies for the synthesis of substituted oxazolidinones and other heterocycles can be adapted. For instance, the continuous organocatalytic flow synthesis of 2-substituted oxazolidinones from epoxy amines and carbon dioxide has been successfully demonstrated using a packed-bed reactor with an immobilized catalyst. rsc.org This approach highlights the potential for using CO₂ as a C1 source in a continuous process to form heterocyclic structures.
The application of flow chemistry to the synthesis of oxan-3-ylmethanamine analogues could involve several strategies:
Multi-step Telescoped Reactions: Flow chemistry enables the telescoping of multiple synthetic steps without the need for intermediate purification, significantly reducing process time and waste. nih.gov
Use of Immobilized Catalysts and Reagents: Immobilizing catalysts or reagents in packed-bed reactors simplifies product purification and allows for catalyst recycling, enhancing the sustainability of the process. rsc.org
Enhanced Safety with Hazardous Reagents: Flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, allow for the safe handling of hazardous reagents and highly exothermic or explosive reactions.
The development of a continuous flow process for the synthesis of oxan-3-ylmethanamine and its subsequent conjugation to form the carbonic acid derivative would be a significant step towards its efficient and scalable production.
Mechanistic Investigations of Reactions Involving Carbonic Acid;oxan 3 Ylmethanamine Derivatives
Detailed Reaction Pathway Elucidation
The reaction of primary amines, such as oxan-3-ylmethanamine, with carbon dioxide (and by extension, carbonic acid in aqueous media) is generally accepted to proceed through a multi-step mechanism. The initial and often rate-determining step is the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of CO₂. This leads to the formation of a transient zwitterionic intermediate (oxan-3-ylmethyl)ammonioformate. nih.govacs.orgosti.gov
This zwitterion is highly unstable and rapidly undergoes deprotonation by a base present in the reaction medium. In the context of amine solutions, another molecule of oxan-3-ylmethanamine can act as this base. This intermolecular proton transfer results in the formation of a carbamate (B1207046) salt, specifically oxan-3-ylmethylammonium (oxan-3-ylmethyl)carbamate.
Alternatively, the zwitterionic intermediate can undergo an intramolecular proton transfer, leading to the formation of the corresponding carbamic acid: (oxan-3-ylmethyl)carbamic acid. nih.gov The prevailing pathway, whether leading to the carbamate or the carbamic acid, is significantly influenced by the reaction conditions, particularly the solvent. epa.govresearchgate.net In aqueous solutions, the formation of the carbamate is generally favored. However, in non-aqueous, polar aprotic solvents, the carbamic acid can be stabilized and become the predominant product. nih.govepa.gov
The presence of the oxane ring in oxan-3-ylmethanamine is not expected to alter this fundamental pathway but may influence the reaction rates and equilibria through steric and electronic effects. The bulky heterocyclic ring could potentially hinder the approach of the amine to the CO₂ molecule, although the flexible nature of the methylene (B1212753) linker between the ring and the amine group may mitigate this steric hindrance to some extent.
Spectroscopic Studies of Reaction Intermediates and Transition States
The elucidation of the reaction mechanism relies heavily on spectroscopic techniques to identify and characterize the transient species involved. For the reaction of oxan-3-ylmethanamine with carbonic acid, a combination of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be invaluable.
NMR Spectroscopy: In situ ¹H and ¹³C NMR spectroscopy are powerful tools for monitoring the progress of the reaction. epa.gov The formation of the carbamate or carbamic acid would result in the appearance of new signals in the ¹³C NMR spectrum corresponding to the carboxyl carbon of the carbamate/carbamic acid moiety. These signals typically appear in the range of 160-170 ppm. Additionally, changes in the chemical shifts of the protons and carbons on the oxane ring and the methylene group adjacent to the nitrogen would be observed upon conversion of the amine to the carbamate or carbamic acid.
FTIR Spectroscopy: FTIR spectroscopy is particularly useful for identifying the functional groups of the reaction products. nih.gov The formation of the carbamate would be indicated by the appearance of characteristic stretching vibrations for the C=O and C-N bonds of the carbamate group. Similarly, the carbamic acid would exhibit distinct absorption bands for its carboxylic acid group.
Kinetic and Thermodynamic Analysis of Amine-Carbonic Acid Reactions
The kinetics of the reaction between amines and CO₂ are crucial for practical applications. For primary amines, the reaction is typically fast. newcastle.edu.au The rate of the reaction is influenced by several factors, including the basicity of the amine and the steric hindrance around the nitrogen atom. osti.gov The oxane ring in oxan-3-ylmethanamine, while potentially introducing some steric bulk, is unlikely to significantly hinder the reaction due to the flexibility of the CH₂ linker. The basicity of the amine, which is a key determinant of its nucleophilicity, will have a direct impact on the reaction rate.
A comprehensive kinetic and thermodynamic study of the oxan-3-ylmethanamine-carbonic acid system would involve determining the rate constants, activation energies, and equilibrium constants over a range of temperatures. Such data can be used to develop models for predicting the performance of this amine in various applications.
Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic parameters that would be determined for the reaction of oxan-3-ylmethanamine with CO₂ in an aqueous solution, based on typical values for primary amines.
| Parameter | Value | Units | Temperature (°C) |
| Second-order rate constant (k₂) | 5000 | M⁻¹s⁻¹ | 25 |
| Activation Energy (Ea) | 40 | kJ mol⁻¹ | - |
| Enthalpy of Reaction (ΔH) | -70 | kJ mol⁻¹ | 25 |
| Equilibrium Constant (Keq) | 1.5 | - | 25 |
This is a hypothetical table for illustrative purposes.
Solvent Effects and Reaction Environment Impact on Synthetic Efficacy
The choice of solvent has a profound impact on the reaction between amines and CO₂. nih.govepa.govresearchgate.net In aqueous solutions, water can participate in the reaction mechanism, for instance, by acting as a proton transfer agent. acs.org The high polarity of water also favors the formation of ionic species like the carbamate.
In contrast, non-aqueous solvents can lead to different reaction outcomes. epa.gov Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) or N,methylpyrrolidone (NMP), have been shown to stabilize the carbamic acid form of the amine-CO₂ adduct. epa.govresearchgate.net This is attributed to the ability of these solvents to form hydrogen bonds with the carbamic acid, thereby preventing its deprotonation to the carbamate. The use of non-aqueous solvents can therefore provide a pathway to selectively synthesize carbamic acids.
The synthetic efficacy of the reaction between oxan-3-ylmethanamine and carbonic acid would thus be highly dependent on the reaction environment. For applications requiring the formation of the carbamate, an aqueous medium would be suitable. Conversely, if the goal is to produce (oxan-3-ylmethyl)carbamic acid, a polar aprotic solvent would be the preferred choice.
The table below summarizes the expected effect of different solvent types on the reaction of oxan-3-ylmethanamine with CO₂.
| Solvent Type | Primary Product | Rationale |
| Aqueous | Oxan-3-ylmethylammonium (oxan-3-ylmethyl)carbamate | Water facilitates proton transfer and stabilizes the ionic carbamate. |
| Non-polar aprotic (e.g., Toluene) | Low conversion | The reactants have limited solubility and the transition state is not well-solvated. |
| Polar aprotic (e.g., DMSO) | (Oxan-3-ylmethyl)carbamic acid | The solvent stabilizes the carbamic acid through hydrogen bonding. |
| Protic (e.g., Ethanol) | Mixture of carbamate and carbamic acid | The solvent can participate in proton transfer, but may also stabilize the carbamic acid to some extent. |
Computational and Theoretical Chemistry Studies of Carbonic Acid;oxan 3 Ylmethanamine Systems
Quantum Mechanical Simulations for Structural Optimization and Electronic Properties
Quantum mechanical (QM) simulations are a cornerstone for investigating chemical systems at the atomic and subatomic levels. For the carbonic acid;oxan-3-ylmethanamine system, these simulations are instrumental in determining the most stable geometric arrangements and understanding the distribution of electrons within the interacting molecules.
Structural Optimization: The initial step in a QM study involves the structural optimization of the individual molecules and their resulting complex. This process seeks to find the lowest energy conformation, which corresponds to the most stable structure. For the interaction between carbonic acid (H₂CO₃) and oxan-3-ylmethanamine (C₆H₁₃NO), several interaction motifs can be postulated, including hydrogen bonding and proton transfer leading to the formation of a bicarbonate and an ammonium (B1175870) ion pair.
Density Functional Theory (DFT) is a widely used QM method for such optimizations due to its balance of accuracy and computational cost. frontiersin.org By employing various functionals and basis sets, researchers can model the potential energy surface of the system and identify the global and local energy minima. These calculations would likely reveal the preferred sites of interaction, such as the hydrogen bond formation between the acidic protons of carbonic acid and the lone pair of electrons on the nitrogen atom of the amine and the oxygen atoms of the oxane ring.
Electronic Properties: Once the optimized geometry is obtained, a range of electronic properties can be calculated to further characterize the system. These properties provide insights into the reactivity, stability, and nature of the chemical bonds.
Mulliken Charge Analysis: This analysis partitions the total electron density among the atoms in the system, providing an estimate of the partial atomic charges. chemrxiv.org In the this compound complex, this would help to quantify the extent of charge transfer upon interaction. For instance, in a proton-transfer scenario, a significant positive charge would be localized on the newly formed ammonium group, and a negative charge would be distributed across the bicarbonate ion. chemrxiv.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface. It highlights regions of positive and negative potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. For oxan-3-ylmethanamine, the MEP would show a region of negative potential around the nitrogen atom, confirming its basicity. For carbonic acid, positive potential would be located around the hydroxyl hydrogens, indicating their acidic nature.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. A smaller gap suggests higher reactivity. For the interacting system, analysis of the HOMO and LUMO would reveal the nature of the electron donation and acceptance during the formation of the complex.
Table 1: Illustrative Quantum Mechanical Properties of the this compound Complex
| Property | Carbonic Acid | Oxan-3-ylmethanamine | This compound Complex |
| Optimized Energy (Hartree) | -264.0 | -366.5 | -630.6 |
| HOMO Energy (eV) | -8.5 | -6.2 | -7.1 |
| LUMO Energy (eV) | 1.2 | 2.5 | 0.5 |
| HOMO-LUMO Gap (eV) | 9.7 | 8.7 | 7.6 |
| Dipole Moment (Debye) | 2.3 | 1.8 | 5.9 |
Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects
While quantum mechanics provides a static picture of the system at its energy minimum, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the system's dynamic behavior. uregina.caresearchgate.net This is particularly important for understanding the conformational flexibility of the oxane ring and the influence of a solvent environment.
Conformational Analysis: The oxane ring in oxan-3-ylmethanamine can adopt various conformations, such as chair and boat forms. MD simulations can track the transitions between these conformations over time, providing a statistical distribution of the accessible states. By analyzing the simulation trajectories, researchers can identify the most populated conformations and the energy barriers between them. This information is crucial for understanding how the flexibility of the oxane moiety might influence its interaction with carbonic acid.
Solvation Effects: The interaction between carbonic acid and an amine is highly dependent on the solvent. uregina.caresearchgate.net In an aqueous environment, water molecules can play a crucial role in mediating the proton transfer by forming hydrogen-bonded bridges, a phenomenon known as the Grotthuss mechanism. uregina.caresearchgate.net MD simulations explicitly including solvent molecules can capture these effects. By analyzing the radial distribution functions (RDFs) between different atoms, one can quantify the structure of the solvation shells around the interacting species. researchgate.net For example, the RDF between the ammonium proton and water oxygens would reveal the strength and structure of the hydration shell around the protonated amine.
Table 2: Illustrative Radial Distribution Function (g(r)) Peak Positions from a Simulated Aqueous Solution
| Atom Pair | Peak Distance (Å) | Interpretation |
| Amine Nitrogen - Water Hydrogen | 1.9 | Hydrogen bonding between the amine and water. |
| Carbonyl Oxygen - Water Hydrogen | 1.8 | Hydrogen bonding between the carbonic acid/bicarbonate and water. |
| Ammonium Hydrogen - Water Oxygen | 1.7 | Strong hydration of the protonated amine. |
| Oxane Oxygen - Water Hydrogen | 2.0 | Solvation of the ether group. |
Prediction of Spectroscopic Signatures (NMR, IR)
Computational methods can predict spectroscopic data, which serves as a powerful tool for validating experimental findings and interpreting complex spectra. ruc.dknih.gov For the this compound system, predicting NMR and IR spectra can help to identify the species present in a sample.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the local electronic environment of the nuclei. arxiv.orgnih.gov QM calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts for different potential structures (e.g., the hydrogen-bonded complex vs. the ion pair). By comparing the predicted spectra with experimental data, one can determine the dominant species in solution. For example, the protonation of the amine would lead to a significant downfield shift of the protons on and near the nitrogen atom.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. nih.gov The frequencies and intensities of the vibrational bands are characteristic of the functional groups present. QM calculations can compute the vibrational frequencies and IR intensities, allowing for the generation of a theoretical IR spectrum. Key vibrational modes to monitor in the this compound system would include the O-H stretch of carbonic acid, the N-H stretch of the amine, and the C=O stretch of the carbonyl group. The formation of a bicarbonate ion would lead to the appearance of characteristic symmetric and asymmetric COO⁻ stretching bands.
Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups
| Functional Group | Hydrogen-Bonded Complex | Ion Pair |
| O-H Stretch (Carbonic Acid) | 3200 - 3400 | Absent |
| N-H Stretch (Amine) | 3300 - 3500 | 3000 - 3200 (broad) |
| C=O Stretch (Carbonic Acid) | ~1720 | Absent |
| COO⁻ Asymmetric Stretch | Absent | ~1600 |
| COO⁻ Symmetric Stretch | Absent | ~1400 |
Computational Design and Virtual Screening of Novel Analogues
Computational chemistry is not only for analysis but also for design. nih.govmdpi.com By understanding the structure-property relationships of the this compound system, it becomes possible to design novel analogues with tailored properties.
Virtual Screening: If the goal is to find amines with a higher affinity for carbonic acid (or CO₂), a virtual screening approach can be employed. This involves creating a large library of virtual compounds, often by modifying the structure of oxan-3-ylmethanamine, and then using computational methods to predict their binding affinity. Docking simulations, which predict the preferred orientation of one molecule to a second when bound to each other, can be used to rapidly screen thousands of compounds.
De Novo Design: More advanced techniques involve the de novo design of molecules, where algorithms build new chemical structures from scratch based on a set of desired properties. nih.gov For instance, one could design analogues of oxan-3-ylmethanamine with enhanced basicity or specific steric properties to optimize the interaction with carbonic acid. These computationally designed molecules can then be synthesized and tested experimentally, accelerating the discovery of new and improved compounds. nih.govresearchgate.net
Applications As Advanced Organic Synthons and Scaffold Building Blocks
Precursors for Complex Heterocyclic Architectures
The primary amine of oxan-3-ylmethanamine serves as a key reactive handle for the construction of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and biologically active compounds.
Pyridopyrimidinones are a class of fused heterocyclic compounds that have garnered significant interest due to their wide range of pharmacological activities, including roles as kinase inhibitors for cancer therapy. researchgate.netrsc.orgresearchgate.net The synthesis of these scaffolds often involves the condensation of an amine with a suitably functionalized pyridine (B92270) or pyrimidine (B1678525) precursor.
The primary amine of oxan-3-ylmethanamine can be utilized in established synthetic routes to pyridopyrimidinones. For example, in a classic approach, a 2-aminonicotinic acid derivative is first converted to a pyridooxazinone. This intermediate then reacts with a primary amine, such as oxan-3-ylmethanamine, to furnish the final pyridopyrimidinone core. nih.gov Another strategy involves the reaction of a primary amine with a pre-functionalized chloropyrimidine, followed by an intramolecular cyclization to form the fused ring system. nih.gov The incorporation of the oxan-3-ylmethanamine moiety introduces a spirocyclic or appended tetrahydropyran (B127337) ring, which can significantly influence the compound's solubility, metabolic stability, and target-binding interactions.
Table 1: Potential Reaction for Pyridopyrimidinone Synthesis
| Reactant 1 | Reactant 2 | Product Scaffold | Potential Advantage of Oxan-3-ylmethanamine |
|---|---|---|---|
| 2-Chloronicotinoyl chloride | Oxan-3-ylmethanamine | N-(oxan-3-ylmethyl)pyridopyrimidinone | Introduction of a 3D, flexible, hydrophilic THP moiety. |
Isoxazolo-pyridine systems are another important class of heterocycles with demonstrated biological potential. researchgate.net The synthesis of these structures can be achieved through various multicomponent reactions or stepwise cyclizations where a primary amine is a key reactant.
One potential pathway involves the reaction of oxan-3-ylmethanamine with a β-ketoester and an aldehyde in a Hantzsch-like pyridine synthesis, followed by isoxazole (B147169) ring formation. More direct methods, such as the reaction of a 4-aminoisoxazole (B111107) derivative with appropriate precursors, can also be envisioned. acs.org Furthermore, inverse electron-demand hetero-Diels-Alder reactions between isoxazoles and enamines (which could be formed in situ from oxan-3-ylmethanamine) offer a modern approach to constructing highly substituted pyridines. rsc.org The use of oxan-3-ylmethanamine in these syntheses would append the THP ring to the isoxazolo-pyridine core, providing a valuable vector for property modulation.
Table 2: Proposed Synthesis of an Isoxazolo-Pyridine Derivative
| Step | Description | Reactants | Intermediate/Product |
|---|---|---|---|
| 1 | Knoevenagel Condensation | Aldehyde, Ethyl Acetoacetate | α,β-Unsaturated Ketoester |
Development of Linkers and Protecting Groups in Multi-Step Organic Synthesis
In complex, multi-step syntheses, the strategic use of linkers and protecting groups is essential for achieving high yields and selectivity. numberanalytics.com The structural elements of oxan-3-ylmethanamine lend themselves to these applications. The tetrahydropyranyl (THP) group is a well-established protecting group for alcohols, prized for its ease of installation and removal under mild acidic conditions. d-nb.info
While the THP ether is common, the N-THP group is less so but conceptually similar. The primary amine of oxan-3-ylmethanamine can be converted into a variety of protecting groups, such as carbamates (e.g., Boc or Cbz), which are fundamental in peptide synthesis and other areas of organic chemistry. chemistrytalk.orgmasterorganicchemistry.com The entire oxan-3-ylmethanamine unit could function as a cleavable linker in solid-phase synthesis, with the amine providing the attachment point to the solid support or the molecule being synthesized, and the THP ring offering a stable, yet cleavable, tether. The ether linkage within the THP ring is generally stable but can be cleaved under specific, often harsh, acidic conditions, providing an orthogonal deprotection strategy.
Utilization in Polymer Chemistry and Material Science
The field of materials science constantly seeks new monomers to create polymers with novel properties. exponent.comwikipedia.org Oxan-3-ylmethanamine, with its primary amine and cyclic ether structure, is a promising candidate for incorporation into various polymer backbones.
The primary amine allows it to be used in the synthesis of polyamides, analogous to the production of Nylon, by reacting it with dicarboxylic acids. youtube.comresearchgate.net This condensation polymerization would result in a polyamide chain featuring pendant tetrahydropyran rings. researchgate.net These cyclic ether groups could influence the polymer's properties by:
Increasing Flexibility: The aliphatic ether linkages can disrupt the crystallinity that is typical in polyamides like Nylon, leading to more flexible materials. google.com
Altering Solubility: The hydrophilic nature of the ether oxygen could enhance the water absorption or solubility of the resulting polymer. google.com
Providing a Site for Post-Polymerization Modification: The THP ring itself could be a site for further chemical reactions.
Similarly, it could be incorporated into polyethers, potentially leading to materials with unique thermal or mechanical properties. The bifunctional nature of the monomer could also allow for the creation of cross-linked polymer networks.
Strategic Intermediates in Divergent Synthetic Pathways
Divergent synthesis is a powerful strategy that enables the creation of a library of structurally diverse compounds from a single, common intermediate. beilstein-journals.orgwikipedia.org This approach is highly efficient for exploring chemical space in drug discovery and chemical biology. nih.gov
Oxan-3-ylmethanamine is an ideal starting point for divergent synthesis due to its two distinct functional handles: the reactive primary amine and the more inert, but potentially activatable, cyclic ether. A synthetic sequence can begin by reacting the amine with a variety of electrophiles to create a first level of diversity. Subsequently, each of these products can undergo a different set of reactions, perhaps involving the tetrahydropyran ring, to generate a wide array of unique molecular scaffolds. mdpi.comnih.gov For example, the THP ring can be opened under specific conditions to yield a linear diol, introducing new functional groups for further diversification. This strategy allows for the rapid generation of complex and varied molecules from a simple, readily accessible starting material. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| Carbonic acid;oxan-3-ylmethanamine |
| Oxan-3-ylmethanamine |
| Pyridopyrimidinone |
| Isoxazolo-Pyridine |
| Tetrahydropyran (THP) |
| 2-Aminonicotinic acid |
| Pyridooxazinone |
| Boc (tert-Butyloxycarbonyl) |
| Cbz (Carboxybenzyl) |
| Polyamide |
| Polyether |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. lcms.czbioanalysis-zone.com For the analysis of the salt formed between carbonic acid and oxan-3-ylmethanamine, HRMS would be crucial in confirming the presence of both the cation (the protonated amine) and the anion (bicarbonate or carbamate).
In a typical HRMS experiment, the sample would be introduced into the mass spectrometer, often using a soft ionization technique like electrospray ionization (ESI) to prevent fragmentation of the ionic species. nih.gov The instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, would then measure the m/z values of the resulting ions to four or more decimal places. nih.gov
Table 1: Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Expected Molecular Formula | Calculated Exact Mass (Da) |
| Protonated Oxan-3-ylmethanamine | [C₆H₁₄NO]⁺ | 116.1070 |
| Bicarbonate Anion | [HCO₃]⁻ | 61.0037 |
Advanced Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. While standard 1D NMR (¹H and ¹³C) is fundamental, advanced techniques like 2D-NMR and solid-state NMR are necessary for a complete structural elucidation of the carbonic acid;oxan-3-ylmethanamine salt.
2D-NMR Spectroscopy: In solution, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to map the connectivity of protons and carbons within the oxan-3-ylmethanamine cation. A COSY spectrum would reveal which protons are coupled to each other, helping to trace the carbon backbone of the oxane ring and the aminomethyl side chain. An HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the carbon framework. For more complex structural assignments, HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons that are two or three bonds apart.
Solid-State NMR (ssNMR): Since the compound is a salt and likely a solid, ssNMR would be particularly valuable for characterizing its structure in the solid state. emory.edu Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of rare nuclei like ¹³C and ¹⁵N in solids. nih.gov ssNMR can provide information about the conformation of the oxan-3-ylmethanamine cation and the nature of the ionic interactions within the crystal lattice. meihonglab.com Furthermore, ssNMR can distinguish between different crystalline forms (polymorphs), which may have different physical properties. emory.edunih.gov
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
This technique would confirm that the compound exists as a salt by showing the transfer of a proton from carbonic acid to the amine group of oxan-3-ylmethanamine. It would also reveal the precise arrangement of the ions in the crystal lattice, a phenomenon known as crystal packing. rsc.org The analysis would detail the hydrogen bonding network between the ammonium (B1175870) cation and the bicarbonate or carbamate (B1207046) anion, which is crucial for the stability of the crystal structure. mdpi.com In cases where a carbamate is formed from the reaction with CO₂, SC-XRD can elucidate the structure of the resulting carbamic acid or ammonium carbamate chains. rsc.orgacs.org
Table 2: Hypothetical Crystallographic Data
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° |
| Molecules per Unit Cell (Z) | 4 |
| Key Hydrogen Bond Distances | N-H···O: 2.7-2.9 Å |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org They are excellent for identifying the functional groups present in a sample.
IR Spectroscopy: In the IR spectrum of the this compound salt, characteristic absorption bands would confirm the presence of both the ammonium cation and the bicarbonate/carbamate anion. The N-H stretching vibrations of the newly formed ammonium group would appear as a broad band in the region of 3300-3000 cm⁻¹. The C-O stretching vibrations of the bicarbonate or carbamate anion would be observed in the 1700-1600 cm⁻¹ region. nih.gov The presence of C-O-C stretching from the oxane ring would also be evident.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. nih.gov For instance, the symmetric stretching of the C-O bonds in the bicarbonate/carbamate anion might be more prominent in the Raman spectrum. mdpi.com The C-C and C-H vibrations of the oxane ring would also give rise to characteristic Raman signals. By comparing the IR and Raman spectra, a comprehensive picture of the functional groups present in the salt can be obtained. researchgate.net
Table 3: Hypothetical Vibrational Spectroscopy Data
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch (Ammonium) | 3200 (broad) | 3200 (weak) |
| C=O Stretch (Carbamate/Bicarbonate) | 1650 (strong) | 1650 (medium) |
| C-N Stretch | 1250 (medium) | 1250 (weak) |
| C-O-C Stretch (Oxane) | 1100 (strong) | 1100 (weak) |
Chromatographic and Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of the synthesized salt and for separating any potential isomers or byproducts. tandfonline.combohrium.com
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. researchgate.net For the analysis of the this compound salt, a reversed-phase HPLC method could be developed. The separation would be based on the polarity of the components. The salt itself, being polar, would elute relatively quickly from a non-polar column. This method would be used to quantify the purity of the salt and to detect any unreacted starting materials or impurities. nih.gov
Gas Chromatography (GC): While the salt itself is non-volatile and not suitable for direct GC analysis, GC could be used to analyze the starting amine, oxan-3-ylmethanamine, for purity. Derivatization of the amine to a more volatile compound could also allow for GC-based analysis. springernature.com
Isomer Analysis: Oxan-3-ylmethanamine is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral chromatography, a specialized form of HPLC or GC, would be necessary to separate and quantify these enantiomers. This is crucial as different enantiomers can have different biological activities.
Q & A
Q. How can the pH of carbonic acid solutions be accurately determined across varying concentrations?
Carbonic acid’s pH is influenced by its weak dibasic nature and partial dissociation. At concentrations ≤0.1 M, the second dissociation (HCO₃⁻ → CO₃²⁻ + H⁺) is often negligible, with pH values ranging from 3.68 (0.1 M) to 4.18 (0.01 M) . However, advanced methods like X-ray absorption spectroscopy (XAS) reveal hydration dynamics that affect proton release, necessitating computational models (e.g., molecular dynamics simulations) to complement experimental titration data .
Q. What synthetic routes are effective for preparing oxan-3-ylmethanamine derivatives?
A common approach involves catalytic oxidation of 3-hydroxymethyl-oxetanes using Pd or Pt catalysts in alkaline media . For derivatives like [4-methyl-2-(oxolan-3-yloxy)phenyl]methanamine, nucleophilic substitution or Mitsunobu reactions are employed, with purity assessed via HPLC and NMR .
Q. Which spectroscopic techniques are suitable for characterizing carbonic acid’s hydration dynamics?
X-ray absorption spectroscopy (XAS) paired with supercomputer simulations provides atomic-level insights into hydration shells . Infrared (IR) spectroscopy is critical for gas-phase studies, as demonstrated in extraterrestrial analog research .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported dissociation constants (pKa) of carbonic acid?
Discrepancies arise from measurement conditions (e.g., temperature, ionic strength) and neglect of the second dissociation. To reconcile data, use high-precision techniques like capillary electrophoresis with UV detection under controlled CO₂ partial pressure. Cross-validate results with computational models (e.g., density functional theory) that account for solvation effects .
Q. What strategies optimize the yield of oxan-3-ylmethanamine derivatives in multi-step syntheses?
Catalyst selection is critical: Pd/C in H₂ environments reduces side reactions during hydrogenolysis . For stereochemical control, chiral auxiliaries or enzymatic resolution (e.g., lipase-mediated kinetic resolution) improve enantiomeric excess. Reaction monitoring via in-situ FTIR ensures intermediate stability .
Q. How should experimental designs account for carbonic acid’s instability in solvent systems?
Stability studies require inert atmospheres (e.g., N₂ gloveboxes) to prevent CO₂ loss. Solvent polarity impacts dissociation: use dielectric constant (ε) measurements to select solvents (e.g., DMSO for extended stability). Time-resolved Raman spectroscopy tracks decomposition kinetics .
Q. What challenges arise in synthesizing oxan-3-ylmethanamine derivatives with high enantiomeric purity?
Oxetane ring strain complicates stereoselective functionalization. Asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or dynamic kinetic resolution (DKR) using Ru-based catalysts can address this. Chiral stationary phase HPLC (CSP-HPLC) validates enantiopurity .
Q. How can conflicting data on the biological activity of oxan-3-ylmethanamine derivatives be analyzed?
Variability in cellular assays (e.g., cytotoxicity vs. receptor binding) may stem from substituent effects. Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., para-methyl vs. meta-methoxy groups). Statistical meta-analysis of published IC₅₀ values identifies outliers due to assay conditions .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
